molecular formula C15H12F3N3S B2638133 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 955961-89-4

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole

Cat. No.: B2638133
CAS No.: 955961-89-4
M. Wt: 323.34
InChI Key: AYBSXTAUFZGGJU-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole is a heterocyclic compound that features a pyrazole ring and a thiazole ring, both of which are important scaffolds in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-(trifluoromethyl)benzaldehyde under acidic conditions to form an intermediate, which is then cyclized with a thioamide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1,3-thiazole: Lacks the trifluoromethyl group, resulting in different physicochemical properties.

    2-(1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole: Lacks the dimethyl groups on the pyrazole ring, affecting its reactivity and stability.

Uniqueness

The presence of both the trifluoromethyl group and the dimethyl groups on the pyrazole ring makes 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole unique. These functional groups enhance its lipophilicity, metabolic stability, and binding affinity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3S/c1-9-6-10(2)21(20-9)14-19-13(8-22-14)11-4-3-5-12(7-11)15(16,17)18/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBSXTAUFZGGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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